1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound that belongs to the class of tetrahydroisoquinolines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach to the synthesis of Boc-protected compounds .
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group, often using reagents like alkyl halides.
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .
Scientific Research Applications
1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical compounds and drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during chemical transformations . Upon deprotection, the free amine can participate in various biochemical pathways and molecular interactions .
Comparison with Similar Compounds
Similar compounds to 1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid include other Boc-protected amino acids and tetrahydroisoquinolines. These compounds share the common feature of having a Boc group, which provides stability and protection during synthesis . this compound is unique due to its specific structure and the presence of a methyl group at the 5-position, which can influence its reactivity and applications .
Some similar compounds include:
- Boc-protected glycine
- Boc-protected alanine
- Boc-protected phenylalanine
These compounds are often used in peptide synthesis and other organic transformations, but their specific applications and reactivity can vary based on their structure and functional groups .
Properties
Molecular Formula |
C16H21NO4 |
---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-9-6-5-7-10-11(9)8-12(14(18)19)17-13(10)15(20)21-16(2,3)4/h5-7,12-13,17H,8H2,1-4H3,(H,18,19) |
InChI Key |
WEMMNFFMKJTSCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(NC(C2=CC=C1)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.